molecular formula C9H9BrN2 B2651399 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1427503-04-5

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2651399
CAS No.: 1427503-04-5
M. Wt: 225.089
InChI Key: MJDCLAWSVBUKNW-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Chemical Biology: It is employed in the synthesis of fluorescent probes and other bioactive molecules.

    Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.

Future Directions

The future directions for the research on 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine could involve further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. There is also a need for more Structure-Activity Relationship (SAR) research on it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine in DCM.
  • Add NBS to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and extract the product using an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and methyl groups, which can significantly influence its reactivity and biological activity. The combination of these substituents allows for the fine-tuning of its chemical properties and enhances its potential as a versatile building block in drug discovery and development.

Properties

IUPAC Name

5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-7-3-4-11-9(7)12-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDCLAWSVBUKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC(=C1Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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